![molecular formula C26H24N2O5 B3917160 4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3917160.png)
4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
Übersicht
Beschreibung
4-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as PEPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PEPB belongs to the class of pyrazolidinedione derivatives and has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Wirkmechanismus
PEPB exerts its pharmacological effects by inhibiting various signaling pathways involved in the development and progression of cancer and inflammation. PEPB has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, PEPB has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK), a signaling pathway that regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
PEPB has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. PEPB has been shown to induce cell cycle arrest in cancer cells, thereby preventing their proliferation. Moreover, PEPB has been found to induce apoptosis, which is a programmed cell death mechanism that is often deregulated in cancer cells. Additionally, PEPB has been shown to inhibit angiogenesis by preventing the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
PEPB has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways involved in cancer and inflammation. However, PEPB also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on PEPB, including the development of more potent and selective analogs, as well as the evaluation of its efficacy in combination with other anti-cancer and anti-inflammatory agents. Moreover, future studies should focus on the elucidation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of PEPB, as well as its potential toxicity and side effects.
Wissenschaftliche Forschungsanwendungen
PEPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. Studies have shown that PEPB exhibits potent anti-tumor activity by inhibiting the proliferation and migration of cancer cells. Moreover, PEPB has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, PEPB has been shown to inhibit angiogenesis, which is the process of formation of new blood vessels, thereby preventing the growth and spread of tumors.
Eigenschaften
IUPAC Name |
(4E)-4-[[4-[2-(2-phenoxyethoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-25-24(26(30)28(27-25)21-7-3-1-4-8-21)19-20-11-13-23(14-12-20)33-18-16-31-15-17-32-22-9-5-2-6-10-22/h1-14,19H,15-18H2,(H,27,29)/b24-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONGUHMZSFUCMX-LYBHJNIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOCCOC4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCOCCOC4=CC=CC=C4)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



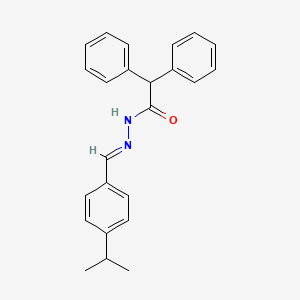
![2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917088.png)
![3-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3917092.png)
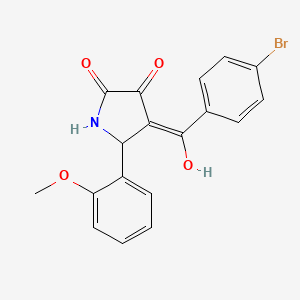
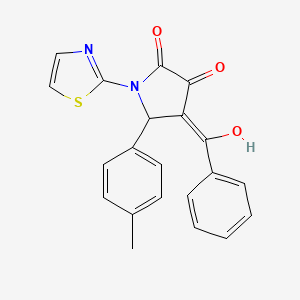

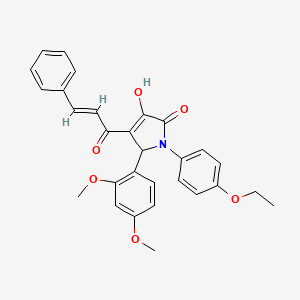

![isopropyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917137.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917162.png)
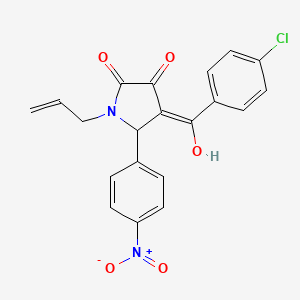

![3-allyl-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917188.png)
![N-{2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B3917194.png)